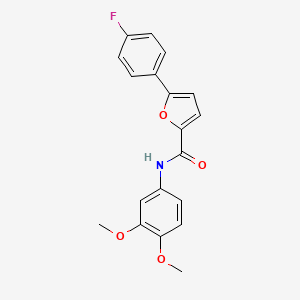
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide, also known as F13640, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of furan-based compounds and has been found to have promising effects in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide involves the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling, protein folding, and stress response pathways. By binding to this receptor, N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide can modulate various cellular processes, including calcium signaling, protein folding, and stress response pathways. It has also been found to have neuroprotective effects and can potentially protect against neuronal damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for the specific targeting of this receptor and the modulation of its associated pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide. One potential direction is the development of novel therapeutic agents based on this compound. Another direction is the study of its potential effects on other cellular pathways and its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the toxicity and safety of this compound.
Conclusion
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. Its high affinity for the sigma-1 receptor and its ability to modulate various cellular pathways make it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide involves the reaction of 4-fluoroacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with furfurylamine to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-2-furamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes. This receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-16-8-7-14(11-18(16)24-2)21-19(22)17-10-9-15(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRTWBQSAPBLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)
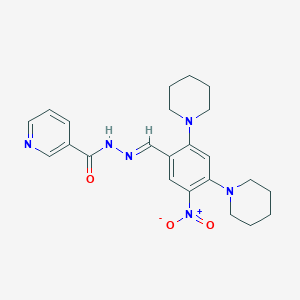
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)

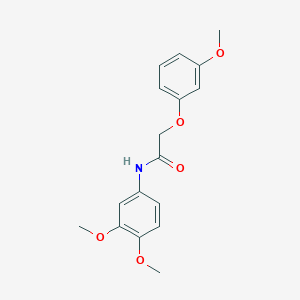
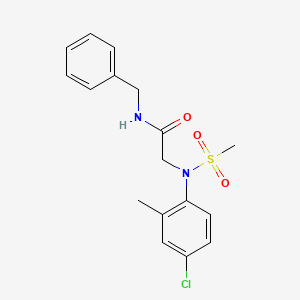

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)
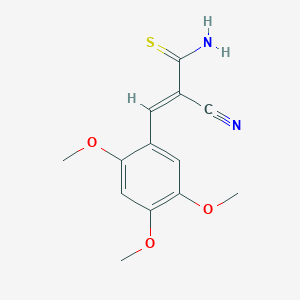
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)

